HOLMIUM CARBONATE HYDRATE

Descripción general

Descripción

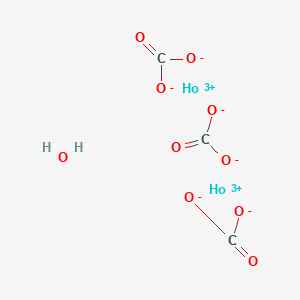

HOLMIUM CARBONATE HYDRATE is a chemical compound with the formula Ho2(CO3)3 · xH2O. It is a rare earth metal carbonate, where holmium is in the +3 oxidation state. This compound is typically found as a hydrate, meaning it contains water molecules within its crystal structure. Holmium is a lanthanide, known for its unique magnetic properties and its use in various high-tech applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: HOLMIUM CARBONATE HYDRATE can be synthesized through several methods. One common approach involves the reaction of holmium chloride with ammonium bicarbonate. The reaction is carried out at room temperature, and the resulting precipitate is filtered, washed, and dried . The reaction can be represented as follows: [ 2HoCl_3 + 3(NH_4)_2CO_3 + xH_2O \rightarrow Ho_2(CO_3)_3 \cdot xH_2O + 6NH_4Cl ]

Industrial Production Methods: Industrial production of holmium(III) carbonate hydrate typically involves the precipitation method using alkali carbonates or bicarbonates from solutions containing holmium salts. Ammonium bicarbonate is often used as a precipitant due to its effectiveness .

Análisis De Reacciones Químicas

Thermal Decomposition

Holmium carbonate hydrate undergoes calcination to form holmium(III) oxide (Ho₂O₃), releasing carbon dioxide and water. This reaction is foundational for producing high-purity holmium oxides used in optical and catalytic applications .

Reaction:

Conditions:

-

Temperature range: 600–900°C (typical for rare earth carbonate decomposition).

-

Atmosphere: Inert or oxidizing environments.

| Parameter | Value | Source |

|---|---|---|

| Product Purity | 99.9% (REO grade) | |

| Decomposition Byproducts | CO₂, H₂O (g) |

Reaction with Acids

This compound reacts with dilute mineral acids (e.g., HCl, H₂SO₄) to yield soluble holmium salts, carbon dioxide, and water. This property is exploited in metallurgical and chemical synthesis processes .

General Reaction with HCl:

Key Observations:

Stoichiometry:

| Reactant | Product | Molar Ratio |

|---|---|---|

| Ho₂(CO₃)₃·xH₂O | HoCl₃ | 1:2 |

| HCl | CO₂ | 6:3 |

Interaction with Biological Molecules

Holmium ions (Ho³⁺) derived from this compound exhibit unique electrochemical interactions with biomolecules like DNA. Studies using cyclic voltammetry reveal a reversible electron transfer process and groove-binding mode with DNA .

Electrochemical Behavior:

Fluorescence Quenching:

Addition of Ho³⁺ to DNA solutions reduces emission intensity by 40–60%, confirming complex formation .

Comparative Reactivity with Other Rare Earth Carbonates

This compound’s low solubility and thermal stability distinguish it from analogous rare earth carbonates.

| Compound | Solubility in Water | Thermal Stability (°C) | Key Application |

|---|---|---|---|

| Ho₂(CO₃)₃·xH₂O | Insoluble | 600–900 | Precursor for Ho₂O₃ |

| Dy₂(CO₃)₃·xH₂O | Slightly soluble | 550–850 | Magnetic alloys |

| Er₂(CO₃)₃·xH₂O | Insoluble | 650–950 | Fiber-optic dopants |

Aplicaciones Científicas De Investigación

Materials Science

Coloring Agents in Glass and Ceramics

- Holmium carbonate hydrate is utilized as a coloring agent in the production of glass and ceramics. Its ability to impart specific hues makes it valuable in decorative and functional applications .

Magnetic Materials Production

- The compound serves as a precursor for the synthesis of magnetic materials. Holmium's magnetic properties are leveraged in various electronic and magnetic applications, enhancing the performance of devices such as hard drives and magnetic sensors .

Rare Earth Fertilizers

- In agriculture, this compound is used in rare earth fertilizers, which improve soil quality and crop yield by providing essential micronutrients .

Catalysis and Environmental Applications

Catalysts in Petroleum and Environmental Protection

- This compound is employed in catalysts for petroleum refining processes and environmental protection applications. Its catalytic properties facilitate chemical reactions that are crucial for energy production and pollution control .

Biomedical Research

Potential Toxicity and Biological Interactions

- Research has indicated that holmium compounds, including this compound, may have biological interactions worth exploring for their potential therapeutic applications. However, caution is advised due to its classification as an irritant to skin and eyes.

Medical Imaging Applications

- Holmium-based compounds are being investigated for use as contrast agents in medical imaging techniques like MRI. Their unique properties may enhance imaging quality, allowing for better diagnosis of diseases .

Optical Applications

Fiber Optics

- The compound's unique optical properties make it suitable for applications in fiber optics. Holmium ions can be used to create efficient light-emitting devices, contributing to advancements in telecommunications technology .

Comparison with Other Rare Earth Carbonates

| Compound | Formula | Unique Features |

|---|---|---|

| Dysprosium Carbonate Hydrate | Higher solubility in water compared to holmium | |

| Erbium Carbonate Hydrate | Exhibits unique optical properties useful in lasers | |

| Terbium Carbonate Hydrate | Known for its magnetic properties in specific applications |

This compound is distinguished by its relatively low solubility and specific thermal stability, making it particularly suitable for applications requiring stable rare earth sources.

Case Study 1: Holmium in Medical Imaging

A study highlighted the use of holmium-based contrast agents in MRI procedures, noting improved imaging quality due to the compound's unique properties. This application demonstrates the potential of holmium compounds in enhancing diagnostic capabilities within healthcare settings .

Case Study 2: Catalytic Efficiency

Research on this compound's catalytic efficiency in environmental protection revealed significant improvements in reaction rates for pollutant breakdown processes, showcasing its utility in green chemistry initiatives aimed at reducing environmental impact .

Mecanismo De Acción

The mechanism by which holmium(III) carbonate hydrate exerts its effects is primarily through its decomposition and subsequent reactions. In biological and medical applications, holmium’s radioactive isotopes target specific tissues, allowing for precise treatments. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy .

Comparación Con Compuestos Similares

HOLMIUM CARBONATE HYDRATE can be compared with other rare earth carbonates, such as:

- Erbium(III) carbonate hydrate

- Ytterbium(III) carbonate hydrate

- Neodymium(III) carbonate hydrate

Uniqueness: this compound is unique due to holmium’s distinct magnetic properties and its specific applications in medical and industrial fields. While other rare earth carbonates share similar chemical properties, holmium’s applications in high-strength magnets and medical lasers set it apart .

Actividad Biológica

Holmium carbonate hydrate, denoted as , is a hydrated salt of holmium, a rare earth element. This compound has garnered attention for its potential biological activities and applications, particularly in the fields of medicine and materials science. This article explores the biological activity of this compound, including its synthesis, properties, and implications for therapeutic uses.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 38245-34-0 |

| Molecular Formula | |

| Molecular Weight | 509.89 g/mol |

| MDL Number | MFCD00011497 |

| IUPAC Name | Holmium(3+); tricarbonate; hydrate |

This compound typically appears as a white or pale yellow powder and is known for its insolubility in water . The compound can be synthesized through various methods, including precipitation from solutions containing ammonium bicarbonate .

Toxicity and Safety

This compound is classified as an irritant to skin and eyes, necessitating careful handling during laboratory experiments. The biological activity of holmium compounds has been studied primarily in the context of their potential therapeutic applications, particularly in oncology.

Therapeutic Applications

Recent research has highlighted the use of holmium isotopes in medical treatments. For instance, holmium-166 (a radioisotope) has been utilized in radioembolization therapies for liver cancer. Studies indicate that holmium-166 can effectively target and reduce tumor volumes, demonstrating significant therapeutic potential .

In clinical studies involving holmium-166 microspheres, complete tumor necrosis was observed in a substantial percentage of patients with hepatocellular carcinoma, showcasing the efficacy of holmium-based therapies .

Case Studies

-

Holmium-166 Radioembolization :

- Study Focus : Evaluation of efficacy in hepatocellular carcinoma.

- Results : Complete tumor necrosis in 80.8% of patients treated.

- Reference : Kim et al., 2006.

-

Micro Brachytherapy with Holmium-166 :

- Study Focus : Feasibility in head and neck tumors.

- Results : Demonstrated potential but faced challenges with patient accrual.

- Reference : NCT02975739.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Precipitation Method : Utilizing ammonium bicarbonate to precipitate hydrated holmium carbonate from solutions.

- Hydrothermal Synthesis : Involves high pressure and temperature conditions to facilitate the formation of stable hydrated phases .

Research Findings

Research indicates that rare earth elements like holmium exhibit unique interactions with biological systems. These interactions may lead to the development of new materials for drug delivery systems or imaging agents due to their ability to form stable complexes with organic ligands .

Propiedades

IUPAC Name |

holmium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHLSAONJAUANQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Ho2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722161 | |

| Record name | Holmium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-34-0 | |

| Record name | Holmium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.